molecular formula C18H20N2O2S B2576478 1-(methylsulfonyl)-3,5-di-p-tolyl-4,5-dihydro-1H-pyrazole CAS No. 442650-22-8

1-(methylsulfonyl)-3,5-di-p-tolyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2576478
CAS No.: 442650-22-8
M. Wt: 328.43
InChI Key: BWBWJWMVGDEXJB-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-3,5-di-p-tolyl-4,5-dihydro-1H-pyrazole is a dihydro-1H-pyrazole derivative, a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Pyrazole and its reduced form, pyrazoline, are recognized as privileged structures in pharmaceutical research due to their wide spectrum of biological activities . The methylsulfonyl (Ms) group attached to a ring nitrogen is a notable pharmacophore found in bioactive molecules and is frequently employed in organic synthesis, potentially serving as a protective group or a activating moiety for further functionalization . The specific substitution pattern with p-tolyl (4-methylphenyl) groups at the 3- and 5-positions is a common motif in the development of biologically active compounds, particularly those targeting inflammatory pathways . Compounds featuring this core structure are frequently investigated as key intermediates or final targets in the synthesis of potential therapeutic agents. Research into analogous structures indicates that such molecules are explored for their potential as selective cyclooxygenase-2 (COX-2) inhibitors, which is a primary target for anti-inflammatory drugs . The structural features of this compound suggest it holds value for researchers working in areas including synthetic methodology development, the creation of molecular libraries for biological screening, and structure-activity relationship (SAR) studies aimed at discovering new anti-inflammatory or anticancer agents . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,5-bis(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-13-4-8-15(9-5-13)17-12-18(20(19-17)23(3,21)22)16-10-6-14(2)7-11-16/h4-11,18H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBWJWMVGDEXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(methylsulfonyl)-3,5-di-p-tolyl-4,5-dihydro-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the condensation of a suitable hydrazine derivative with a diketone, followed by the introduction of the methylsulfonyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(Methylsulfonyl)-3,5-di-p-tolyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding reduced products.

    Substitution: The compound can undergo substitution reactions where the methylsulfonyl group or the p-tolyl groups are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(methylsulfonyl)-3,5-di-p-tolyl-4,5-dihydro-1H-pyrazole is C18H19N2O2SC_{18}H_{19}N_2O_2S, with a molecular weight of approximately 339.42 g/mol. The compound features a pyrazole ring substituted with methylsulfonyl and p-tolyl groups, contributing to its unique chemical reactivity and biological activity.

Pharmacological Applications

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro assays demonstrated an IC50 value of 0.01 μM for COX-2 inhibition, showcasing its potency compared to standard anti-inflammatory drugs like celecoxib and indomethacin .

2. Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies involving various cancer cell lines revealed that it induces apoptosis and inhibits cell proliferation. For example, in assays against pancreatic cancer cell lines AsPC-1 and SW1990, the compound showed IC50 values of 30.3 ± 0.45 µM and 32.4 ± 0.65 µM respectively . Additionally, it demonstrated selective toxicity towards cancer cells while sparing non-cancerous cells.

3. Antiviral Properties

Emerging research suggests that pyrazole derivatives may possess antiviral activity against HIV-1. A structure-activity relationship (SAR) study indicated that certain derivatives exhibited significant antiviral effects in vitro without cytotoxicity . This positions this compound as a candidate for further exploration in antiviral drug development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of pyrazole compounds. Modifications to the methylsulfonyl and p-tolyl substituents have been shown to enhance biological activity while minimizing side effects. For instance, alterations in the position or nature of substituents can significantly impact COX inhibition and anticancer efficacy .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study evaluating the anti-inflammatory effects of various pyrazole derivatives, this compound was administered to animal models exhibiting inflammation. The results indicated a marked reduction in edema and inflammatory markers compared to controls, validating its therapeutic potential in treating inflammatory diseases.

Case Study 2: Anticancer Activity Assessment

A series of experiments were conducted using human cancer cell lines to assess the anticancer properties of the compound. The results indicated that treatment with this compound led to significant apoptosis in cancer cells as evidenced by increased caspase activity and decreased viability rates .

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-3,5-di-p-tolyl-4,5-dihydro-1H-pyrazole involves its interaction with molecular targets in biological systems. It may act by inhibiting specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound differs from analogous pyrazoline derivatives in substituent positioning and functional groups. Key structural comparisons include:

  • Substituent Diversity :

    • The target compound has a direct methylsulfonyl group (-SO₂CH₃) at position 1, whereas compounds like 2i and 2k () feature a methylsulfonyl-attached phenyl ring at position 3 .
    • Unlike 3,4-diphenyl-1-tosyl-4,5-dihydro-1H-pyrazole (), which has a tosyl (p-toluenesulfonyl) group at position 1 and diphenyl substituents at 3 and 4, the target compound positions p-tolyl groups at 3 and 5 .
  • Functional Group Variations :

    • 1-(Chloroacetyl)-3,5-dithien-2-yl-4,5-dihydro-1H-pyrazole () replaces the sulfonyl group with a chloroacetyl moiety and substitutes thienyl groups at positions 3 and 5, introducing distinct electronic and steric effects .
    • 1-[4-(3,5-Diphenyl-4,5-dihydro-pyrazole-1-sulfonyl)-phenyl]-3,5-dimethyl-1H-pyrazole () incorporates a sulfonyl-linked bipyrazole system, increasing molecular complexity and weight .

Analysis of Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound* C₁₈H₂₃N₂O₂S 331.45 (calculated) Not reported
2i () C₂₃H₂₀BrClN₂O₂S 542.84 204
2k () C₂₄H₂₃BrN₂O₃S 539.42 145
2e () C₂₄H₂₃FN₂O₂S 422.51 186
Compound C₂₂H₂₀N₂O₂S 376.47 Not reported
  • Melting Points: Halogenated derivatives (e.g., 2i) exhibit higher melting points due to stronger intermolecular forces (e.g., halogen bonding) . The target compound’s di-p-tolyl groups may elevate its melting point relative to non-halogenated analogs.
  • Lipophilicity : The p-tolyl groups in the target compound likely enhance lipophilicity compared to phenyl or fluorophenyl substituents, influencing solubility and membrane permeability.

Spectroscopic Data and Characterization

  • Infrared (IR) Spectroscopy :

    • Sulfonyl (-SO₂) stretches appear at 1305–1151 cm⁻¹ across analogs (e.g., 2i , 2e ) . The target compound is expected to show similar peaks.
    • C-H out-of-plane deformations for aromatic systems occur near 800–835 cm⁻¹ (e.g., 2e at 835 cm⁻¹) .
  • ¹H-NMR :

    • Methyl groups in p-tolyl substituents resonate near δ 2.1–2.3 ppm (e.g., 2e : δ 2.17 ppm for CH₃) .
    • Methylsulfonyl protons are typically observed at δ 3.1–3.3 ppm (e.g., 2i : δ 3.14 ppm) .

Discussion on Substituent Effects and Functional Group Influence

  • Electron-donating p-tolyl groups may counteract this effect, creating a balanced electronic environment.
  • Steric Effects :

    • Bulky p-tolyl groups at positions 3 and 5 could hinder intermolecular interactions, affecting crystallization and solubility.

Biological Activity

1-(Methylsulfonyl)-3,5-di-p-tolyl-4,5-dihydro-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its potential as an anticancer agent, antimicrobial properties, and other pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H20N2O2S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This structure includes a methylsulfonyl group and two para-tolyl groups, contributing to its unique properties.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. In particular, compounds related to this compound have been evaluated for their effectiveness against various cancer cell lines.

  • Case Study : A study involving pyrazole derivatives demonstrated significant cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these compounds with doxorubicin showed enhanced efficacy compared to doxorubicin alone, indicating a synergistic effect that warrants further investigation .

Antimicrobial Properties

The antimicrobial activity of pyrazoles has been well documented. Compounds similar to this compound have exhibited notable activity against various bacterial and fungal strains.

  • Research Findings : In vitro studies reported that certain pyrazole derivatives demonstrated effective inhibition against pathogens such as E. coli, Bacillus subtilis, and Aspergillus niger. The minimum inhibitory concentrations (MIC) were significantly lower than those of standard antibiotics, suggesting their potential as alternative antimicrobial agents .

The biological activity of pyrazoles is often attributed to their ability to interact with specific biological targets:

  • Antitumor Mechanism : Pyrazoles may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .
  • Antimicrobial Mechanism : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial growth .

Data Summary

Biological ActivityTarget Organisms/Cell LinesObserved EffectsReference
AnticancerMCF-7, MDA-MB-231Synergistic cytotoxicity with doxorubicin
AntimicrobialE. coli, Bacillus subtilis, Aspergillus nigerSignificant inhibition at low MIC values

Q & A

Q. Conflicting spectroscopic assignments for methylsulfonyl protons: What validation methods are recommended?

  • Methodological Answer :
  • 2D NMR (HSQC, HMBC) : Correlate 1^1H signals with adjacent 13^{13}C nuclei to confirm assignments.
  • Isotopic Labeling : Synthesize 13^{13}C-labeled methylsulfonyl derivatives to track signal origins .

Tables for Key Data

Q. Table 1: Comparative X-ray Crystallographic Data for Analogous Compounds

CompoundDihedral Angle (°)Crystal SystemSpace GroupReference
3,5-Bis(4-fluorophenyl)-1-phenyl66.34MonoclinicP21/c
(E)-3,5-Dimethyl-1-p-tolyl11.50MonoclinicP21/c

Q. Table 2: Synthetic Yields Under Varied Conditions

SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (HPLC)
Ethanol8026598.5
DMF10047899.2

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